molecular formula C21H21N3O4S B297033 N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide

Cat. No.: B297033
M. Wt: 411.5 g/mol
InChI Key: NVGWUPZDHXMREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide, commonly known as MNSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. MNSA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

MNSA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. MNSA specifically inhibits the activity of COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
MNSA has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX-2 enzymes, which reduces the production of prostaglandins that cause inflammation, pain, and fever. MNSA has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using MNSA in lab experiments is its ability to inhibit the activity of COX-2 enzymes, which makes it a useful tool for studying the role of COX-2 enzymes in inflammation, pain, and fever. However, MNSA has some limitations in lab experiments as it may have off-target effects on other enzymes and pathways, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of MNSA. One area of research is the development of more potent and selective COX-2 inhibitors that have fewer off-target effects. Another area of research is the investigation of the potential use of MNSA in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells. Additionally, the study of the mechanism of action of MNSA and its effects on other enzymes and pathways may lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, MNSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to inhibit the growth and proliferation of cancer cells. MNSA works by inhibiting the activity of COX-2 enzymes, which reduces the production of prostaglandins that cause inflammation, pain, and fever. While MNSA has some limitations in lab experiments, it is a useful tool for studying the role of COX-2 enzymes in inflammation, pain, and fever. There are several future directions for the study of MNSA, including the development of more potent and selective COX-2 inhibitors and the investigation of its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of MNSA involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-N-(1-naphthyl)methylbenzamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of MNSA as a white solid that can be purified through recrystallization.

Scientific Research Applications

MNSA has been extensively studied for its potential applications in the medical industry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. MNSA has also been studied for its potential use in the treatment of cancer as it has been found to inhibit the growth and proliferation of cancer cells.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

InChI

InChI=1S/C21H21N3O4S/c1-15(25)22-17-10-12-18(13-11-17)23-21(26)14-24(29(2,27)28)20-9-5-7-16-6-3-4-8-19(16)20/h3-13H,14H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

NVGWUPZDHXMREM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C

Origin of Product

United States

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